molecular formula C21H19IN2O B15155786 N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

Katalognummer: B15155786
Molekulargewicht: 442.3 g/mol
InChI-Schlüssel: ICYBSVKKKZXIQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes an ethoxy group, an iodine atom, and a phenyl group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine typically involves the condensation reaction between 4-ethoxy-3-iodobenzaldehyde and N’-phenylbenzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N’-phenylbenzene-1,4-diamine is unique due to the presence of the ethoxy group and iodine atom, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and coordination chemistry .

Eigenschaften

Molekularformel

C21H19IN2O

Molekulargewicht

442.3 g/mol

IUPAC-Name

4-[(4-ethoxy-3-iodophenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C21H19IN2O/c1-2-25-21-13-8-16(14-20(21)22)15-23-17-9-11-19(12-10-17)24-18-6-4-3-5-7-18/h3-15,24H,2H2,1H3

InChI-Schlüssel

ICYBSVKKKZXIQC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.